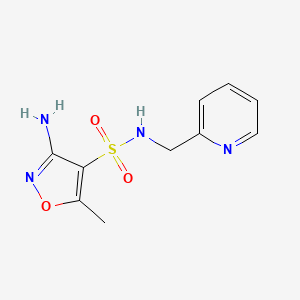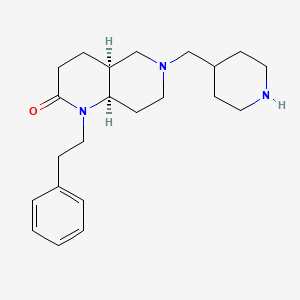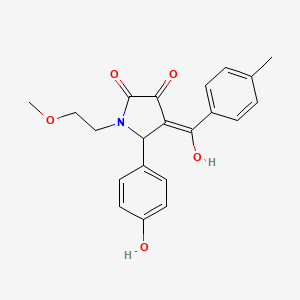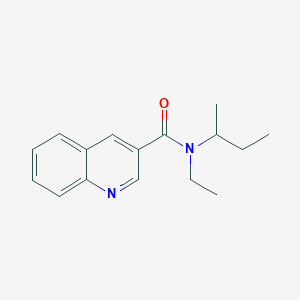
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide, also known as AMI-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides and has shown promise in various fields of study, including biochemistry, pharmacology, and molecular biology.
Mécanisme D'action
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide inhibits PRMTs by binding to the active site of the enzyme and preventing it from methylating its substrate. This results in a decrease in the level of protein methylation, which can have downstream effects on gene expression and cell signaling. The mechanism of action of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been extensively studied using biochemical and biophysical techniques, including X-ray crystallography and nuclear magnetic resonance spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide depend on the specific PRMT isoform that it inhibits. In general, inhibition of PRMTs can lead to changes in gene expression, cell proliferation, and differentiation. 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to have antiproliferative effects in cancer cells, suggesting that it may have potential as a therapeutic agent. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to modulate the immune response by inhibiting the activity of PRMT5, which is involved in the regulation of T-cell activation and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide in lab experiments is its high selectivity for PRMTs. This allows researchers to study the specific effects of PRMT inhibition without interfering with other cellular processes. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has good solubility and stability, making it easy to use in a variety of experimental conditions. However, one limitation of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide is its relatively low potency compared to other PRMT inhibitors. This may require the use of higher concentrations of the compound, which can have off-target effects.
Orientations Futures
There are several future directions for the study of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide and its potential applications in scientific research. One area of interest is the development of more potent and selective PRMT inhibitors based on the structure of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide. Additionally, research is needed to further elucidate the role of PRMTs in various diseases and to explore the therapeutic potential of PRMT inhibitors. Finally, the use of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide in combination with other compounds or therapies may enhance its efficacy and broaden its applications.
Méthodes De Synthèse
The synthesis of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide involves the reaction of 5-methylisoxazole-4-carboxylic acid with thionyl chloride to form 5-methylisoxazole-4-carbonyl chloride. This is then reacted with 2-aminomethylpyridine to form 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide. The synthesis method has been optimized and improved over the years, resulting in a high yield of 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide with good purity.
Applications De Recherche Scientifique
3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been used in various scientific research applications, including the study of protein arginine methyltransferases (PRMTs), which are enzymes that play a critical role in gene expression and cell signaling. 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been shown to selectively inhibit PRMTs, making it a valuable tool for studying their function and potential therapeutic applications. Additionally, 3-amino-5-methyl-N-(2-pyridinylmethyl)-4-isoxazolesulfonamide has been used to study the role of PRMTs in cancer, inflammation, and other diseases.
Propriétés
IUPAC Name |
3-amino-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-7-9(10(11)14-17-7)18(15,16)13-6-8-4-2-3-5-12-8/h2-5,13H,6H2,1H3,(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHNIJDGRJXVIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)N)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-5-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-4-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5298603.png)


![2-{2-[2-(4-chlorophenyl)vinyl]-1H-benzimidazol-1-yl}-N-isopropyl-N-phenylacetamide](/img/structure/B5298621.png)
![3-(2-{[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5298622.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)
![1-allyl-4-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]pyrrolidin-2-one](/img/structure/B5298645.png)

![4-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5298681.png)

![4-{[1-(2-ethoxyethyl)-3-methyl-1H-pyrazol-5-yl]carbonyl}-2-(4-fluorophenyl)morpholine](/img/structure/B5298687.png)
![5-{3-chloro-4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5298692.png)
![1-(phenylsulfonyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298703.png)